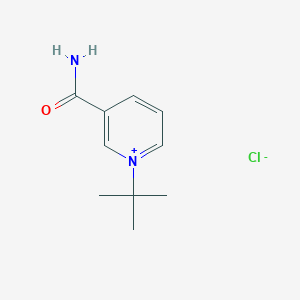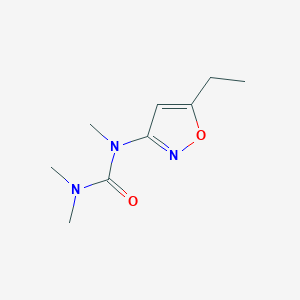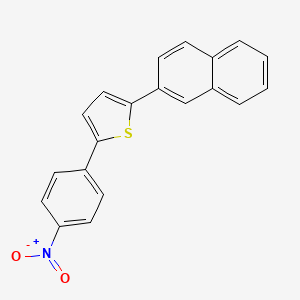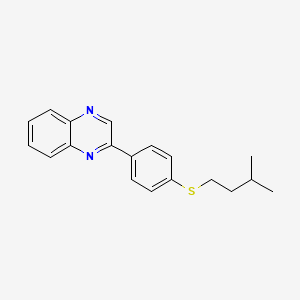![molecular formula C15H15NO2 B14645844 2-ethyl-6-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14645844.png)
2-ethyl-6-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-6-[(hydroxyamino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one is an organic compound with a complex structure that includes a cyclohexadienone ring substituted with ethyl, hydroxyamino, and phenylmethylidene groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-[(hydroxyamino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the cyclohexadienone core, followed by the introduction of the ethyl group through alkylation reactions. The hydroxyamino group is then introduced via a hydroxylamine derivative, and the phenylmethylidene group is added through a condensation reaction with a suitable benzaldehyde derivative. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to handle the reactions and purifications. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact.
化学反应分析
Types of Reactions
2-Ethyl-6-[(hydroxyamino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the cyclohexadienone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines or hydroxylamines. Substitution reactions can introduce various functional groups onto the aromatic ring or the cyclohexadienone core.
科学研究应用
2-Ethyl-6-[(hydroxyamino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 2-Ethyl-6-[(hydroxyamino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with molecular targets, such as enzymes and receptors. The hydroxyamino group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. The phenylmethylidene group contributes to the compound’s hydrophobic interactions, enhancing its ability to penetrate cell membranes and reach intracellular targets. The overall effect depends on the specific biological context and the presence of other interacting molecules.
相似化合物的比较
Similar Compounds
- 2-Ethyl-6-[(amino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one
- 2-Ethyl-6-[(hydroxyamino)(methyl)methylidene]cyclohexa-2,4-dien-1-one
- 2-Ethyl-6-[(hydroxyamino)(phenyl)ethylidene]cyclohexa-2,4-dien-1-one
Uniqueness
2-Ethyl-6-[(hydroxyamino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one is unique due to the specific combination of functional groups and their positions on the cyclohexadienone core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C15H15NO2 |
|---|---|
分子量 |
241.28 g/mol |
IUPAC 名称 |
2-ethyl-6-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol |
InChI |
InChI=1S/C15H15NO2/c1-2-11-9-6-10-13(15(11)17)14(16-18)12-7-4-3-5-8-12/h3-10,17-18H,2H2,1H3/b16-14+ |
InChI 键 |
TUPLFFZMDOCJBI-JQIJEIRASA-N |
手性 SMILES |
CCC1=C(C(=CC=C1)/C(=N/O)/C2=CC=CC=C2)O |
规范 SMILES |
CCC1=C(C(=CC=C1)C(=NO)C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide](/img/structure/B14645762.png)

![3,6,9,12,15-Pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene](/img/structure/B14645769.png)
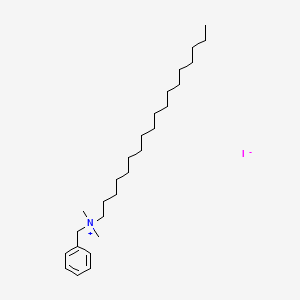
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)[3-(diethylamino)propyl]amino]-1,3,5-triazine-4,2-diyl]]]bis-, hexasodium salt](/img/structure/B14645788.png)
![Phenyl[4-phenyl-2-(2-phenylethenyl)-1,3-dioxolan-4-yl]methanone](/img/structure/B14645791.png)
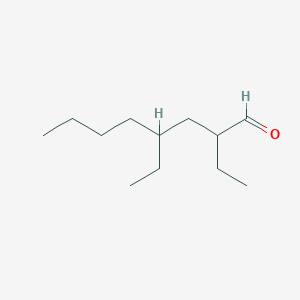
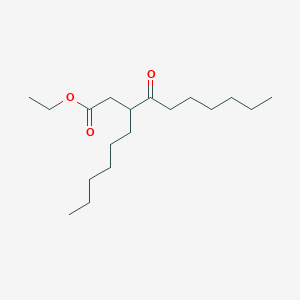
![1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL](/img/structure/B14645805.png)
